5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVERSIURKBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Boiling Point : 454.8 ± 47.0 °C (predicted)
- Density : 1.762 ± 0.06 g/cm³ (predicted)
- Acidity (pKa) : 2.74 ± 0.10 (predicted)
Applications: This compound belongs to the 1,2,4-oxadiazole class, known for diverse bioactivities, including antimicrobial, antiplasmodial, and enzyme inhibitory properties.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects : The 3-bromophenyl group in the target compound provides distinct electronic and steric properties compared to 2-ethoxyphenyl (electron-donating) or 4-bromophenyl (altered dipole moment) analogs .
- Acidity: The pKa (2.74) suggests moderate acidity, comparable to other oxadiazole-carboxylic acids, but lower than non-carboxylic derivatives (e.g., cyclohexyl-substituted oxadiazole in ).
Key Observations :
Key Observations :
- Toxicity : Halogenated oxadiazoles often exhibit moderate toxicity (e.g., skin/eye irritation in ), necessitating careful handling.
Biological Activity
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a five-membered oxadiazole ring that is known for its bioisosteric properties, which enhance the pharmacological profiles of many drugs. The presence of the bromophenyl group contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles possess potent anticancer properties. For instance, studies indicate that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several oxadiazole derivatives against a panel of human cancer cell lines, including colon (HT-29), gastric (GXF 251), and lung adenocarcinoma (LXFA 629). The results showed that certain derivatives had IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase-3 pathways. This suggests that they may act similarly to established chemotherapeutics like doxorubicin but with potentially reduced side effects .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Synthesis and Testing
A series of 3,5-diaryl-1,2,4-oxadiazole derivatives were synthesized and tested for antibacterial activity using standard strains from the American Type Culture Collection (ATCC). Results indicated that several derivatives showed significant inhibition zones against bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in the substituents on the oxadiazole ring can lead to enhanced potency and selectivity.
| Compound | IC50 (µM) | Cancer Cell Line | Activity Type |
|---|---|---|---|
| Compound 1 | 92.4 | Various | Anticancer |
| Compound 2 | 2.76 | OVXF 899 | Anticancer |
| Compound 3 | <10 | MCF-7 | Apoptosis Inducer |
| Compound 4 | >20 | B16-F0 (Melanoma) | Anticancer |
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a lead compound in drug development for cancer therapy and antibacterial treatments. Ongoing research should focus on further structural modifications to enhance efficacy and reduce toxicity.
Future studies may also explore the compound's mechanism of action at the molecular level and its interactions with specific biological targets to facilitate the design of more effective therapeutic agents.
Preparation Methods
Starting Materials and Key Intermediates
- 3-Bromobenzonitrile or its derivatives serve as the aromatic precursor bearing the bromine substituent.
- Amidoxime Formation: The nitrile group of 3-bromobenzonitrile is converted into the corresponding amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.
- Cyclization: The amidoxime undergoes cyclodehydration, often facilitated by dehydrating agents or heat, to form the 1,2,4-oxadiazole ring.
Detailed Stepwise Synthesis (Based on Patent CN104876919A and Literature)
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-bromo-N'-hydroxybenzylamine (amidoxime precursor) | 3-Bromobenzonitrile + hydroxylamine hydrochloride, base (NaOH), ethanol, reflux | Formation of amidoxime intermediate |
| 2 | Cyclization to 5-(3-bromophenyl)-1,2,4-oxadiazole | Amidoxime intermediate, dehydrating agent or heat, solvent such as toluene or DMF | Formation of 1,2,4-oxadiazole ring |
| 3 | Introduction of carboxylic acid group at 3-position | Oxidation or hydrolysis of ester intermediates, or direct use of carboxyl-functionalized substrates | Formation of this compound |
A representative synthesis from the patent literature involves:
- Reacting 4-bromo-N'-hydroxybenzylamine with chloroacetyl chloride to form chloracetate intermediates.
- Cyclization in toluene with suitable salts under reflux.
- Functionalization with boronic acid derivatives and base in DMF to introduce carboxylate esters.
- Final hydrolysis to yield the carboxylic acid.
Alternative One-Pot and Functionalization Strategies
Recent research highlights streamlined one-pot syntheses that combine oxadiazole ring formation and arylation steps, enhancing efficiency and yield:
- One-pot 1,3,4-oxadiazole synthesis-arylation strategies allow direct access to disubstituted oxadiazoles from carboxylic acids and nitrile precursors.
- These methods use transition metal catalysis (Cu, Pd) and bases like cesium carbonate in solvents such as 1,4-dioxane at elevated temperatures (80–120 °C).
- The approach tolerates various substituents, including bromophenyl groups, and can yield products with up to 87% efficiency.
Although these methods are more commonly applied to 1,3,4-oxadiazoles, the principles can be adapted for 1,2,4-oxadiazole derivatives with appropriate modifications.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime Cyclization | 3-Bromobenzonitrile, hydroxylamine hydrochloride, dehydrating agents | Reflux in ethanol or toluene, base, heat | High regioselectivity, well-established | Multi-step, requires intermediate purification |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Mild to moderate heating, solvent dependent | Direct ring formation | Less common for substituted phenyl rings |
| One-Pot Synthesis-Arylation | Carboxylic acids, nitrile precursors, Cu or Pd catalyst, base | 80–120 °C, inert atmosphere, 1,4-dioxane | Streamlined, high yields, functional group tolerance | Mostly for 1,3,4-oxadiazoles; adaptation needed for 1,2,4-oxadiazoles |
Research Findings and Optimization Notes
- The amidoxime cyclization route remains the most reliable for synthesizing this compound with good purity and yield.
- Reaction parameters such as solvent choice (ethanol, toluene, DMF), temperature control (reflux to 100 °C), and reaction time (several hours) critically affect product yield.
- Use of bases like potassium carbonate and phase-transfer catalysts can improve cyclization efficiency.
- Purification often involves silica gel chromatography to isolate the target compound from side products and unreacted starting materials.
- Recent advances in one-pot methodologies offer potential for scaling up and reducing synthesis time but require further adaptation for this specific oxadiazole isomer.
Q & A
Q. What are the common synthetic routes for 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a two-step process: (1) Preparation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine, followed by (2) coupling the 3-bromophenyl group. For example, cyclization under reflux with hydroxylamine hydrochloride in ethanol/water (1:1) at 80–90°C for 6–8 hours yields the oxadiazole core. Subsequent Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system introduces the bromophenyl moiety. Yield optimization (60–75%) depends on precise stoichiometry, inert atmosphere maintenance, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The oxadiazole ring protons resonate at δ 8.5–9.0 ppm (¹H), while the carboxylic acid proton appears as a broad peak at δ 12–13 ppm. The 3-bromophenyl group shows distinct aromatic splitting patterns .
- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O of carboxylic acid) and 1600–1650 cm⁻¹ (C=N of oxadiazole) confirm functional groups.
- Mass Spectrometry : ESI-MS provides the molecular ion peak at m/z 297.98 (M+H⁺), consistent with the molecular formula C₉H₆BrN₂O₃.
- X-ray Crystallography : Resolves bond angles and planarity of the oxadiazole ring, with typical C-O and C-N bond lengths of 1.36 Å and 1.29 Å, respectively .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Prodrug Design : Esterification of the carboxylic acid group to improve membrane permeability.
- Pharmacokinetic Profiling : LC-MS/MS analysis of plasma/tissue samples to assess metabolic stability.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance solubility and sustained release .
Q. How do computational methods like molecular docking and DFT studies contribute to understanding the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin. The bromophenyl group’s hydrophobic interactions and oxadiazole’s hydrogen-bonding capability are critical for binding .
- DFT Studies : B3LYP/6-31G(d) calculations reveal the electron-withdrawing effect of the bromine atom, which stabilizes the HOMO-LUMO gap (ΔE ≈ 4.5 eV) and enhances electrophilic reactivity .
Q. What are the key challenges in optimizing solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Sodium or potassium salts of the carboxylic acid improve aqueous solubility (e.g., 2.3 mg/mL in PBS at pH 7.4).
- Co-solvent Systems : Use of DMSO/PEG 400 mixtures (1:4 v/v) for intravenous administration.
- LogP Optimization : Substituent modifications (e.g., replacing bromine with trifluoromethyl) reduce LogP from 2.8 to 1.5, enhancing hydrophilicity .
Q. How does the electronic nature of the 3-bromophenyl substituent influence reactivity compared to other halogenated analogs?
- Methodological Answer : The bromine atom’s strong electron-withdrawing effect (-I) increases the electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites). Comparative studies with chloro- and fluoro-analogs show lower IC₅₀ values (e.g., 12 µM vs. 25 µM for chloro) in anticancer assays due to bromine’s enhanced polarizability and van der Waals interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
